molecular formula C23H22N4O2 B2746559 (4-(6-methylpyrimidin-4-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1396813-11-8

(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2746559
CAS No.: 1396813-11-8
M. Wt: 386.455
InChI Key: AGHOUKHMAZKOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a piperazine ring and a xanthene ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Xanthene is a tricyclic compound that forms the core of a variety of important biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperazine and xanthene rings. These rings would likely be planar, and the compound as a whole may exhibit aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Some general properties might include a high melting point due to the presence of the aromatic rings, and solubility in organic solvents .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine is a versatile scaffold in drug design, contributing to a wide range of therapeutic applications. It is present in numerous drugs with diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly affects the medicinal potential of the resultant molecules. Research in this area highlights the flexibility of piperazine as a building block for drug discovery, impacting pharmacokinetic and pharmacodynamic properties of the molecules. Piperazine-based compounds have been explored for their CNS activity, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, and their potential in pain relief and imaging applications. This diversity underlines the importance of piperazine derivatives in therapeutic research and their potential for discovering new drug-like elements for various diseases (Rathi et al., 2016).

Xanthones and Their Medicinal Applications

Xanthones, with the core structure of xanthen-9H-ones, are recognized for their medicinal chemistry significance due to their biological activities which depend on the nature and position of substituents on their tricyclic scaffold. Xanthones have been isolated mainly from the Guttiferae family in African plants, demonstrating antimicrobial, cytotoxic, and enzyme inhibitory effects. The documented biological activities suggest xanthones' potential in developing therapeutic agents with specific pharmacological targets (Mazimba et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperazine derivatives are used as antihelmintic drugs, while some xanthene derivatives are used as dyes and in the synthesis of pharmaceuticals .

Future Directions

The future directions for research on this compound would likely depend on its intended use. Potential areas of interest could include exploring its potential uses in medicine or industry, or studying its physical and chemical properties in more detail .

Properties

IUPAC Name

[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-14-21(25-15-24-16)26-10-12-27(13-11-26)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-9,14-15,22H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOUKHMAZKOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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